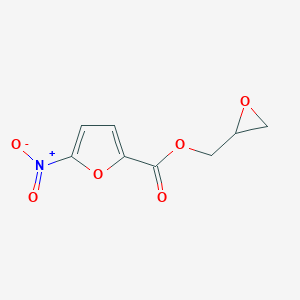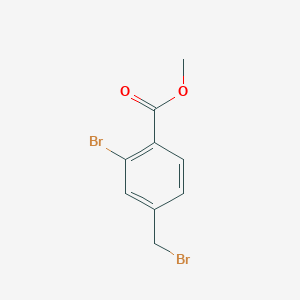
Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate is a chemical compound that belongs to the class of nitrofuran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde . This intermediate can then be esterified using methanol in the presence of a gold nanocluster and sodium carbonate to yield methyl 5-nitrofuran-2-carboxylate . The final step involves the reaction of this ester with oxirane (ethylene oxide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Oxidized nitrofuran derivatives.
Reduction: Amino derivatives of the nitrofuran ring.
Substitution: Substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as a drug candidate for treating bacterial infections.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA and proteins, leading to cell death . This makes it a potent antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: A precursor in the synthesis of Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate.
2-Acetyl-5-nitrofuran: Another nitrofuran derivative with similar antimicrobial properties.
Uniqueness
This compound is unique due to its oxirane moiety, which imparts additional reactivity and potential for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
129423-12-7 |
|---|---|
Molekularformel |
C8H6NO6- |
Molekulargewicht |
213.14 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C8H7NO6/c10-8(14-4-5-3-13-5)6-1-2-7(15-6)9(11)12/h1-2,5H,3-4H2 |
InChI-Schlüssel |
XZXFAPQSXYMZJL-UHFFFAOYSA-M |
SMILES |
C1C(O1)COC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1C(O1)CC2=C(OC(=C2)[N+](=O)[O-])C(=O)[O-] |
Synonyme |
2,3-epoxypropyl-5-nitrofuran-2-carboxylate RB 88706 RB-88706 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)







